molecular formula C18H21NO3 B4534015 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide

2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide

Cat. No. B4534015
M. Wt: 299.4 g/mol
InChI Key: RJPVDKNYYXOOJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide involves multifaceted strategies that leverage the reactivity of functional groups to construct the molecule systematically. While specific synthesis pathways for this compound are not detailed in the provided literature, general practices involve stepwise reactions that carefully introduce and protect functional groups, optimize yields, and ensure purity (Chidrawar, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is analyzed through various spectroscopic techniques including NMR, IR, and mass spectrometry, providing insights into the arrangement of atoms and the configuration of functional groups. These analyses are crucial for confirming the identity and purity of the synthesized compounds, offering a deep understanding of their chemical behavior (Ranney & Oppermann, 1979).

Chemical Reactions and Properties

The chemical reactivity of 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide can be influenced by its functional groups, leading to a variety of chemical reactions. These reactions can include hydrolysis, oxidation, and condensation, each modifying the compound's structure and potentially its biological activity. The specific chemical properties are determined by the nature of the substituents and their arrangement within the molecule, affecting solubility, stability, and reactivity (Kumar, Sushil, & Khan, 2020).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are integral for understanding the behavior of chemical compounds in various environments. These properties are typically assessed through experimental measurements and can provide insights into the compound's utility in different applications. The physical properties are influenced by the molecular structure, intermolecular forces, and the presence of functional groups (Tittarelli et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with other chemicals, stability under different conditions, and degradation pathways, are critical for its potential applications. Studies on similar compounds have shown that functional groups such as esters, amides, and ethers play a significant role in determining chemical reactivity and compatibility with biological systems, affecting their metabolism and potential toxicity (Cai et al., 2022).

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs

Chemoselective monoacetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, is crucial for antimalarial drug development. This process involves using enzymes as catalysts, highlighting the compound's role in facilitating selective reactions important for medicinal chemistry (Magadum & Yadav, 2018).

Anticancer Activity

The synthesis and investigation of anticancer activity in derivatives of 1H-inden-1-one substituted acetamides reveal the potential therapeutic applications of structurally similar compounds. These studies showcase the importance of the indenyl moiety in developing novel anticancer agents (Karaburun et al., 2018).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives forming coordination complexes with metals demonstrates the compound's utility in creating supramolecular architectures with significant antioxidant activity. This application is crucial in developing compounds with potential therapeutic benefits, especially as antioxidants (Chkirate et al., 2019).

Analgesic and Antipyretic Agents

The green synthesis approach for designing paracetamol analogs, incorporating acetamide derivatives, indicates the role of such compounds in developing environmentally friendly pharmaceuticals with potential analgesic and antipyretic properties (Reddy et al., 2014).

Alzheimer's Disease Therapy

Exploration of synthetic multifunctional amides, including acetamide derivatives, as therapeutic agents for Alzheimer's disease through enzyme inhibition, provides insight into the potential use of similar compounds in neurodegenerative disease treatment (Hassan et al., 2018).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-10-9-19(13-16-5-3-11-22-16)18(21)12-15-8-7-14-4-1-2-6-17(14)15/h1-6,11,15,20H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPVDKNYYXOOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CC(=O)N(CCO)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide
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2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide

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